molecular formula C13H10O3 B1601447 2-Hydroxy-4-phenylbenzoic acid CAS No. 4482-27-3

2-Hydroxy-4-phenylbenzoic acid

Cat. No.: B1601447
CAS No.: 4482-27-3
M. Wt: 214.22 g/mol
InChI Key: IDXMMAOAJXZWSS-UHFFFAOYSA-N
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Description

. This compound features a hydroxyl group and a phenyl group attached to a benzoic acid core, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-phenylbenzoic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which uses boronic acids and aryl halides in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-phenylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-4-phenylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenylbenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-phenylbenzoic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the benzoic acid core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-hydroxy-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMMAOAJXZWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483389
Record name 2-HYDROXY-4-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4482-27-3
Record name 2-HYDROXY-4-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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